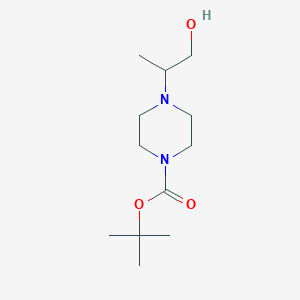

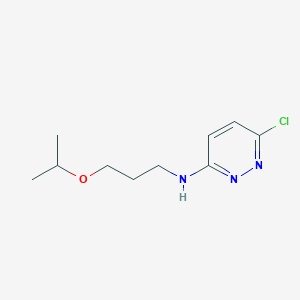

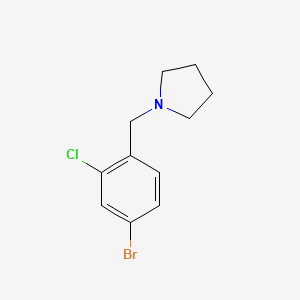

![molecular formula C17H14ClNO B1531234 5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole CAS No. 27449-95-2](/img/structure/B1531234.png)

5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole is a useful research compound. Its molecular formula is C17H14ClNO and its molecular weight is 283.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Characterization and Potential as a Membrane Permeable Inhibitor

The dibenzoxepine derivative, including 5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole, has been characterized through a Density Functional Theory (DFT) approach to predict important properties. Its spectroscopic characteristics (FT-IR, FT-Raman), electronic properties (UV-Vis, HOMO-LUMO analyses), and molecular docking suggest potential as a membrane permeable inhibitor, indicating broad applications in biological and pharmaceutical fields as new prospective drugs (Sevvanthi et al., 2020).

Radiolabeling for Antipsychotic Compound Studies

The compound has been labeled with isotopes such as 3H, 14C, and 36Cl for use in neurochemical studies, particularly related to its potential as an antipsychotic compound. These studies provide insights into its pharmacokinetics and mechanism of action within the nervous system (Vader et al., 1994).

Physico-Chemical Properties and Stability Analysis

Research on the physico-chemical properties and stability of this compound has contributed to understanding its potential therapeutic applications. Studies include spectral interpretation, X-ray analysis, thermal properties, solubilities, and partition coefficient, alongside stability tests under various conditions, revealing its stability with respect to heat and light (Funke et al., 1990).

Antiinflammatory and Analgesic Potential

Synthesis and testing of derivatives for antiinflammatory and analgesic activities have highlighted the compound's potential in these therapeutic areas. Extensive quantitative structure-activity relationship (QSAR) studies have correlated its analgesic and antiinflammatory potencies with the steric and hydrogen-bonding properties of the substituents, suggesting it as a candidate for further pharmacological evaluation (Muchowski et al., 1985).

Novel Heterocyclic Compound Synthesis

This compound serves as a precursor in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry. The synthesis strategies involve various cyclocondensation reactions leading to new structures with potential bioactivity, indicating its versatility in drug development processes (Kumar et al., 2007).

Properties

IUPAC Name |

9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),7(12),8,10,14,16-heptaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVOBJGTTRHXOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium benzyl N-[2-(trifluoroboranuidyl)ethyl]carbamate](/img/structure/B1531151.png)

![5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1531163.png)

![Methyl 4-({[1-(ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoate](/img/structure/B1531165.png)